Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
Description
Ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a bicyclic structure that combines pyrrole and pyrimidine rings. Key structural attributes include:
- Position 7: A 4-methylphenyl substituent, contributing hydrophobic and steric effects.
- Position 5: A phenyl group, enhancing aromatic interactions.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H27N5O2/c1-3-33-26(32)30-15-13-29(14-16-30)24-23-22(20-7-5-4-6-8-20)17-31(25(23)28-18-27-24)21-11-9-19(2)10-12-21/h4-12,17-18H,3,13-16H2,1-2H3 |
InChI Key |
UGMIYAUAZXWYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
Core Structure: The target’s pyrrolo[2,3-d]pyrimidine core is distinct from pyrimidine () or pyrazolo[4,3-d]pyrimidinone (). The fused pyrrole ring in the target may enhance planarity and binding affinity compared to simpler pyrimidines .
’s methylsulfanyl substituent introduces electron-withdrawing effects, which may alter electronic properties relative to the target’s ester .
Piperazine Modifications :
- The ethyl carboxylate in the target contrasts with tert-butyl (3ae) and sulfonyl () groups. The ester may improve solubility in polar solvents compared to tert-butyl but is less stable toward hydrolysis than sulfonamides .
Physicochemical Properties
- Solubility : The target’s ethyl carboxylate may enhance aqueous solubility compared to tert-butyl (3ae) but reduce it relative to sulfonylpiperazines () .
- Lipophilicity (logP) : The phenyl and 4-methylphenyl groups likely increase logP compared to pyridinyl (3ae) or fluorophenyl () analogs, impacting membrane permeability .
Stability and Reactivity
- The ester group in the target is prone to hydrolysis under acidic/basic conditions, whereas sulfonamides () and tert-butyl carbamates (3ae) offer greater stability .
- The absence of electron-withdrawing groups (e.g., ’s methylsulfanyl) may render the target less reactive in electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
